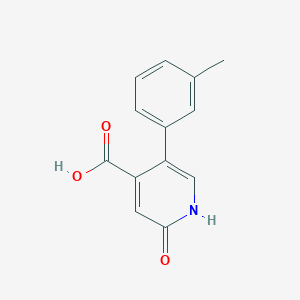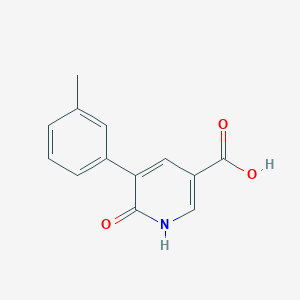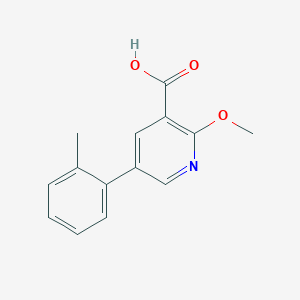
2-Amino-5-(3-aminophenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-aminophenyl)isonicotinic acid, also known as INA or INH, is an organic compound that is commonly used in scientific research. INA is an isomer of the more commonly known compound isonicotinic acid (INA). INA is an important compound in the field of organic chemistry and is used in a variety of laboratory experiments. It is an important intermediate for the synthesis of various compounds and has been used in a variety of applications such as drug synthesis, biochemistry, and materials science.
科学的研究の応用
2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of drugs and other organic compounds. It has also been used in the synthesis of materials such as polymers and nanomaterials. Additionally, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction.
作用機序
The mechanism of action of 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% is not fully understood. However, it is known that 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting AChE, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% increases the amount of acetylcholine available, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The effects of 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% on the body depend on the dose and route of administration. At low doses, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% can act as an antioxidant and protect cells from damage caused by free radicals. At higher doses, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% can act as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the body. This can have a variety of effects, including increased alertness, improved memory and learning, and increased muscle strength.
実験室実験の利点と制限
The use of 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% in laboratory experiments has several advantages. 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% is stable and can be stored for extended periods of time without degradation. However, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% can be toxic if ingested, and it should be handled with caution in the laboratory.
将来の方向性
There are a variety of potential future directions for the use of 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% in scientific research. 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% could be used as a drug delivery system, as it can be used to target specific areas of the body with drugs. Additionally, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% could be used in the development of materials such as polymers and nanomaterials. Finally, 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% could be used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction.
合成法
2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% can be synthesized from isonicotinic acid (2-Amino-5-(3-aminophenyl)isonicotinic acid, 95%) by a process known as aminization. This process involves the reaction of isonicotinic acid with an amine, such as ammonia or an amine salt. The reaction produces a mixture of 2-Amino-5-(3-aminophenyl)isonicotinic acid, 95% and its diastereomers. The diastereomers are separated by chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
特性
IUPAC Name |
2-amino-5-(3-aminophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-3-1-2-7(4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,13H2,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPPZGQONKULSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686938 |
Source


|
| Record name | 2-Amino-5-(3-aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-aminophenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261996-01-3 |
Source


|
| Record name | 2-Amino-5-(3-aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














